Molybdenum telluride (MoTe2) is a two-dimensional (2D) transition metal dichalcogenide (TMD) garnering significant interest in various scientific fields. It exists in different polymorphs, with the 2H and 1T' phases being the most prominent. The 2H phase exhibits semiconducting properties, while the 1T' phase displays metallic behavior. [, , , , ] This unique characteristic makes MoTe2 a promising material for various electronic and optoelectronic applications. [, , , ] MoTe2 also possesses a narrow bandgap close to silicon, further contributing to its appeal for next-generation electronics. []
Molybdenum telluride can be synthesized through several methods:
The electrodeposition process utilizes a three-electrode system where the working electrode is typically indium tin oxide coated glass. The electrolyte solution consists of molybdic acid and tellurium dioxide mixed with sulfuric acid and water. Cyclic voltammetry is employed to monitor the deposition process, allowing for control over current and voltage profiles during synthesis .
Molybdenum telluride exhibits a layered crystal structure that can be categorized into two primary forms:
Molybdenum telluride can undergo various chemical reactions depending on its environment:
The mechanism by which molybdenum telluride functions as a semiconductor involves its band structure, which allows for electron mobility under certain conditions:
Research has shown that the optical absorption spectrum of molybdenum telluride can be utilized to determine its band gap energy, which is crucial for its application in photodetectors .
Molybdenum telluride has several notable applications in scientific fields:
Hydrothermal methods enable the low-temperature, solution-based fabrication of MoTe₂ nanostructures with controlled morphologies and phases. A facile one-step hydrothermal process developed at 180°C for 20 hours utilizes TeO₂ and Mo(CO)₆ precursors with ascorbic acid as a reducing agent in ethanolamine solvent. This approach yields uniform 1T′-MoTe₂ nanotubes (diameter ≈200 nm) composed of few-layered nanosheets, formed via Te nanorod templates that undergo tellurium reduction and subsequent molybdenum tellurization. The 1T′ phase formation is facilitated by the relatively low reaction temperature and reducing environment, which stabilizes the metastable semi-metallic phase [1] [7].
The morphological control in hydrothermal synthesis is highly sensitive to precursor chemistry. When hydrazine hydrate replaces ascorbic acid and elemental tellurium substitutes TeO₂, the process yields MoTe₂ nanoparticles rather than nanotubes. This stark morphological difference underscores the critical role of precursor reactivity and reduction kinetics in directing nanostructure assembly. The resulting 1T′-MoTe₂ nanotubes exhibit exceptional electrocatalytic hydrogen evolution reaction (HER) performance in acidic media (0.5 M H₂SO₄), achieving a low Tafel slope of 54 mV/dec⁻¹ and requiring only -374 mV overpotential to reach -100 mA·cm⁻². This performance surpasses MoTe₂ nanoparticles and originates from the combination of abundant edge sites in the nanotubular architecture and the high conductivity of the 1T′ phase [1].
Table 1: Hydrothermal Synthesis Parameters and Properties of MoTe₂ Nanostructures
Precursor System | Reducing Agent | Temperature/Time | Morphology | Phase | Key Properties |
---|---|---|---|---|---|
TeO₂ + Mo(CO)₆ | Ascorbic acid | 180°C / 20 h | Nanotubes (200 nm diam.) | 1T′ | Tafel slope: 54 mV/dec⁻¹ |
Te + Mo(CO)₆ | Hydrazine hydrate | 200°C / 20 h | Nanoparticles | 1T′ | Higher HER overpotential |
MoCl₅ + Na₂TeO₃ + Graphene oxide | Ethylenediamine | 200°C / 24 h | MoTe₂ NPs on RGO | 1T′/2H mixed | Photocurrent: 21.8× higher than RGO |
Beyond pure MoTe₂, hydrothermal methods effectively synthesize MoTe₂/reduced graphene oxide (RGO) composites. A one-step co-deposition process using MoCl₅ and Na₂TeO₃ precursors in the presence of graphene oxide yields MoTe₂ nanoparticles (≈20-50 nm) uniformly dispersed on RGO sheets. The composite forms a Schottky barrier junction at the MoTe₂/RGO interface, significantly enhancing charge separation and photoelectrochemical performance. This heterostructure exhibits a photocurrent intensity 21.8 times greater than bare RGO and 10.5 times higher than isolated MoTe₂ nanoparticles, demonstrating the efficacy of hydrothermal routes for fabricating high-performance functional composites for sensing applications [3].
Chemical vapor deposition enables precise phase engineering of MoTe₂ thin films, leveraging temperature, precursor chemistry, and substrate selection to control polymorphism. MoTe₂ exhibits three primary crystalline phases: semiconducting hexagonal (2H), metastable semimetallic monoclinic (1T′), and orthorhombic (Td). The thermodynamic stability window for each phase is narrow and highly sensitive to growth parameters. Crucially, the phase is dictated by the initial molybdenum source: Molybdenum films tellurized at 650°C yield 2H-MoTe₂, while MoO₃ films tellurized under identical conditions produce 1T′-MoTe₂. This divergence originates from differing oxidation state-mediated reaction pathways during chalcogenization [5] [4].
Temperature modulation during CVD growth critically influences phase purity and crystal quality. Growth temperatures between 650-700°C optimize 2H-MoTe₂ formation on c-cut sapphire, yielding large-area (cm²-scale), continuous few-layer films (3-6 layers). Below 600°C, incomplete tellurization occurs, while temperatures exceeding 750°C promote excessive tellurium evaporation and phase decomposition. For 1T′-MoTe₂, rapid quenching (>50°C/min) from growth temperatures above 800°C to room temperature is essential to kinetically trap the metastable semimetallic phase, which would otherwise transform to the 2H polymorph upon slow cooling [8] [4].
Table 2: CVD Growth Conditions and Resulting MoTe₂ Phases
Molybdenum Source | Tellurium Source | Substrate | Temperature | Cooling Rate | Dominant Phase | Electronic Property |
---|---|---|---|---|---|---|
Mo film | Te vapor | SiO₂/Si | 650°C | Slow | 2H | Semiconductor (Eg ≈0.9-1.1 eV) |
MoO₃ film | Te vapor | SiO₂/Si | 650°C | Rapid quench | 1T′ | Semimetal |
MoCl₅ + H₂ | Elemental Te | Sapphire | 700°C | Controlled | 2H | Few-layer semiconductor |
Mo(CO)₆ | Diethyl telluride | Graphene | 600°C | Rapid quench | 1T′ | Metallic contacts |
Post-synthesis phase patterning significantly expands the functionality of CVD-grown films. Mild hydrogen plasma exposure (50-100 W, 5-10 min) combined with photolithographic masks enables spatially selective 2H-to-1T′ phase transitions without damaging the material. This technique creates patterned heterophase structures where semiconducting (2H) and semimetallic (1T′) regions coexist on the same flake. Devices fabricated with 1T′ phase transitions confined to electrode contact regions exhibit dramatically reduced contact resistance (approaching the quantum limit) and enhanced photodetection speeds (40 μs rise/35 μs fall times). Full-region conversion to 1T′ optimizes photoresponsivity (22.3 mA/W) in MoTe₂/MoS₂ heterojunctions due to improved interlayer charge transfer efficiency [4].
Electrochemical deposition offers a versatile, low-temperature route for directly integrating MoTe₂ coatings onto conductive substrates, enabling scalable device fabrication. Electroplating from aqueous solutions containing molybdic acid (H₂MoO₄) and tellurium dioxide (TeO₂) produces uniform MoTe₂ films on stainless steel or indium tin oxide (ITO) electrodes. The process involves co-reduction of Mo(VI) and Te(IV) species under controlled cathodic potentials (-0.7 to -1.0 V vs. Ag/AgCl), with the resultant film stoichiometry critically dependent on electrolyte pH (optimum pH 2-3), deposition potential, and Mo:Te precursor ratio. Films deposited near -0.85 V exhibit near-stoichiometric MoTe₂ composition with predominant 1T′ phase formation [5] [6].
Electrochemical activation profoundly enhances the HER activity of 1T′-MoTe₂ electrodes. Holding as-deposited cathodes at moderate cathodic bias (-0.3 to -0.5 V vs. RHE) for 10-20 minutes induces a reversible surface transformation, reducing the HER overpotential from 320 mV to 178 mV at 10 mA·cm⁻². This activation stems from hydrogen adsorption onto Te sites, which subtly modifies surface electronic structure and creates optimal hydrogen binding energy (ΔG_H* ≈ 0 eV). In-situ Raman spectroscopy reveals that this process preserves the bulk 1T′ crystal structure while generating a catalytically active surface configuration. The activated electrodes maintain stable HER performance for >50 hours, demonstrating the robustness of electrochemically synthesized films under operational conditions [2].
Beyond HER catalysis, electrodeposited MoTe₂ serves as an efficient photoelectrochemical sensing platform. When electrodeposited onto FTO electrodes functionalized with profenofos-specific aptamers, MoTe₂ films exhibit excellent visible-light photoresponse. The photocurrent response linearly correlates with pesticide concentration across an extraordinary six orders of magnitude (10⁻⁹ to 10⁻² g·L⁻¹), with a detection limit of 3.3×10⁻¹⁰ g·L⁻¹. This performance originates from MoTe₂'s narrow bandgap (≈1.0 eV), which facilitates visible-light excitation, and its favorable band alignment with FTO, enabling efficient charge separation upon aptamer-target binding [3].
Hybrid fabrication strategies combine multiple synthesis techniques to engineer MoTe₂ heterostructures with tailored interfaces and enhanced functionalities. Plasma-assisted phase engineering integrates top-down lithography with bottom-up synthesis for spatially defined heterophase junctions. Lithographically patterned photoresist masks protect selected regions of mechanically exfoliated 2H-MoTe₂ flakes on SiO₂/Si substrates, while exposed areas undergo phase transition to 1T′-MoTe₂ upon mild H₂ plasma treatment (50 W, 10 sccm H₂, 1-5 min). This creates sharp 2H/1T′ lateral heterophase boundaries with minimal interfacial defects (<5 nm transition width). Devices engineered with 1T′ phases exclusively at electrode contact regions demonstrate 50-fold reduction in contact resistance compared to pristine 2H devices, enabling near-ballistic carrier transport [4].
Template-directed hierarchical assembly combines hydrothermal growth with pre-structured templates. Mesoporous silica (SBA-15) templates immersed in MoTe₂ precursor solutions (Mo(CO)₆ + TeO₂ + ascorbic acid) confine nucleation within cylindrical pores during hydrothermal reaction (180°C, 20 h). Subsequent template etching yields freestanding MoTe₂ nanowires with diameters precisely replicated from the template (≈10 nm). These nanowires exhibit enhanced HER performance due to their high aspect ratio (>1000) and maximized edge site density. Similarly, graphene oxide sheets serve as substrates for MoTe₂ nanoparticle growth during hydrothermal synthesis, where oxygen functional groups nucleate MoTe₂ crystallization, creating intimate MoTe₂/RGO interfaces essential for efficient Schottky junction formation [1] [3].
CVD-hydrothermal sequential synthesis constructs complex multi-material heterostructures. Direct CVD growth of monolayer MoS₂ onto SiO₂/Si substrates precedes hydrothermal deposition of vertically aligned 1T′-MoTe₂ nanotubes. The MoTe₂/MoS₂ van der Waals heterojunction exhibits type-II band alignment, facilitating electron transfer to MoS₂ and hole transfer to MoTe₂ under illumination. Heterojunctions with full-region 1T′ phase conversion show photoresponsivity of 22.3 mA/W, significantly exceeding isolated components. This enhancement stems from synergistic effects: MoS₂ provides high carrier mobility, while 1T′-MoTe₂ offers broad-spectrum absorption and efficient carrier separation at the heterointerface [4] [7].
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